5-bromo-1H-indole-7-carboxamide
Overview
Description
5-bromo-1H-indole-7-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a bromine atom at the 5th position and a carboxamide group at the 7th position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Mechanism of Action
Target of Action
5-Bromo-1H-indole-7-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biological processes, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The biological activities of indole derivatives suggest that they may be influenced by various environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the bromination of 1H-indole using N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF) at room temperature . The resulting 5-bromo-1H-indole can then be reacted with a suitable amide source, such as ammonium carbonate, under mild conditions to yield 5-bromo-1H-indole-7-carboxamide .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and amide formation reactions. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-bromo-1H-indole-7-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using reagents like palladium catalysts in Suzuki cross-coupling reactions.
Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions to form different derivatives.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of the indole ring.
Palladium Catalysts: Employed in cross-coupling reactions for substitution.
Ammonium Carbonate: Used for introducing the carboxamide group.
Major Products Formed
Substituted Indoles: Formed through substitution reactions.
Oxidized or Reduced Indole Derivatives: Resulting from oxidation or reduction reactions.
Complex Amides: Formed through further amidation reactions.
Scientific Research Applications
5-bromo-1H-indole-7-carboxamide has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-1H-indole-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5th position and the carboxamide group at the 7th position allows for unique interactions with molecular targets, making it a valuable compound in research and development .
Biological Activity
5-Bromo-1H-indole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the bromine atom at the 5-position and the carboxamide group at the 7-position enhances its reactivity and biological potential.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of derivatives of 5-bromoindole compounds. For instance, a study synthesized several 5-bromoindole-2-carboxamides and evaluated their activity against pathogenic Gram-negative bacteria such as Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, and Salmonella Typhi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 0.35 to 1.25 μg/mL, outperforming standard antibiotics like gentamicin and ciprofloxacin .
Table 1: Antibacterial Activity of 5-Bromo-Indole Derivatives
Compound | MIC (μg/mL) | Target Bacteria | Comparison to Standard |
---|---|---|---|
7a | 0.35 | E. coli | Higher |
7b | 0.50 | P. aeruginosa | Higher |
7c | 1.25 | Klebsiella pneumoniae | Comparable |
Anticancer Activity
The anticancer potential of indole derivatives, including this compound, is notable, particularly in inhibiting epidermal growth factor receptor (EGFR) tyrosine kinase activity. A study synthesized new derivatives that demonstrated significant antiproliferative effects against various cancer cell lines including A549 (lung cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). The most potent derivative inhibited EGFR activity, leading to cell cycle arrest and apoptosis in cancer cells .
Table 2: Anticancer Activity of Indole Derivatives
Compound | Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
3a | A549 | 12.5 | EGFR inhibition |
3b | HepG2 | 15.0 | EGFR inhibition |
3c | MCF-7 | 10.0 | EGFR inhibition |
The mechanisms underlying the biological activities of this compound involve:
- Antibacterial Mechanism : The compound may disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism, enhancing susceptibility to existing antibiotics .
- Anticancer Mechanism : By inhibiting EGFR tyrosine kinase, these compounds interfere with signaling pathways crucial for cancer cell proliferation and survival, leading to apoptosis and reduced tumor growth .
Case Studies
Case Study 1 : A study on indole-based inhibitors demonstrated that specific derivatives could enhance the effectiveness of antibiotics against resistant bacterial strains by inhibiting cystathionine γ-synthase (bCSE), which is involved in bacterial resistance mechanisms .
Case Study 2 : Another investigation showed that novel indole derivatives could selectively target cancer cells while sparing normal cells, indicating their potential for developing targeted cancer therapies with reduced side effects .
Properties
IUPAC Name |
5-bromo-1H-indole-7-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-6-3-5-1-2-12-8(5)7(4-6)9(11)13/h1-4,12H,(H2,11,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIDRCGADKYDQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732478 | |
Record name | 5-Bromo-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860624-91-5 | |
Record name | 5-Bromo-1H-indole-7-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860624-91-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-1H-indole-7-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80732478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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